molecular formula C13H21N5 B11737782 [(1-methyl-1H-pyrazol-5-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

[(1-methyl-1H-pyrazol-5-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11737782
M. Wt: 247.34 g/mol
InChI Key: AXFJKFUREQXHQD-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-methyl-1H-pyrazole with 1-(2-methylpropyl)-1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like NaH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.

Scientific Research Applications

(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole
  • 1-(2-methylpropyl)-1H-pyrazole
  • Pyrazole derivatives with different substituents

Uniqueness

(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. This dual structure can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-1-(2-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-11(2)10-18-13(5-7-16-18)9-14-8-12-4-6-15-17(12)3/h4-7,11,14H,8-10H2,1-3H3

InChI Key

AXFJKFUREQXHQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)CNCC2=CC=NN2C

Origin of Product

United States

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